An In-Depth Technical Guide to UR-144 N-5-hydroxypentyl: Structure, Pharmacology, and Analysis
An In-Depth Technical Guide to UR-144 N-5-hydroxypentyl: Structure, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of UR-144 N-5-hydroxypentyl, a principal Phase I metabolite of the synthetic cannabinoid UR-144. As the parent compound, UR-144, was designed as a selective agonist for the peripheral cannabinoid receptor (CB2), understanding the chemical structure and pharmacological activity of its metabolites is critical for forensic identification, clinical toxicology, and the broader study of synthetic cannabinoid pharmacology. This document details the chemical identity, metabolic generation, receptor interaction profile, and analytical methodologies pertinent to UR-144 N-5-hydroxypentyl, offering a consolidated resource for the scientific community.
Introduction: The Significance of Metabolite Profiling in Synthetic Cannabinoids
The landscape of new psychoactive substances (NPS) is characterized by the rapid emergence of synthetic cannabinoids designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC). UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) was developed by Abbott Laboratories and acts as a potent and selective agonist for the CB2 receptor.[1][2] However, in forensic and clinical settings, the parent compound is often detected at low concentrations or is entirely absent in biological samples.[3][4] Instead, its metabolic byproducts are the primary targets for analysis.
UR-144 N-5-hydroxypentyl is a major Phase I metabolite, formed through hydroxylation of the N-pentyl chain.[5][6] The presence and activity of this metabolite are of paramount importance for several reasons:
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Biomarker for Consumption: It serves as a reliable urinary biomarker to confirm exposure to UR-144.[3][5]
-
Pharmacological Activity: Metabolites of synthetic cannabinoids are not always inert; many retain significant, and sometimes enhanced, pharmacological activity compared to the parent drug.[7][8]
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Analytical Reference: A thorough understanding of its structure is essential for the synthesis of analytical reference standards and the development of robust detection methods.[5]
This guide synthesizes the current knowledge on UR-144 N-5-hydroxypentyl to provide an authoritative technical resource.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of UR-144 N-5-hydroxypentyl are crucial for its synthesis, purification, and analytical detection.
| Property | Value | Source |
| IUPAC Name | [1-(5-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | [9] |
| Synonym(s) | XLR11 N-(5-hydroxypentyl) metabolite | [5] |
| CAS Number | 895155-95-0 | [5][9] |
| Molecular Formula | C₂₁H₂₉NO₂ | [5][9] |
| Molecular Weight | 327.5 g/mol | [5][9] |
Chemical Structure
The structure of UR-144 N-5-hydroxypentyl retains the core indole and tetramethylcyclopropyl methanone moieties of its parent compound. The key modification is the addition of a hydroxyl group at the terminal (omega) position of the N-alkyl pentyl chain.
Caption: 2D structure of UR-144 N-5-hydroxypentyl.
Metabolic Pathway and Synthesis
UR-144 N-5-hydroxypentyl is not typically synthesized as a primary target but is rather the product of in vivo metabolism of the parent UR-144.
Metabolic Generation
The formation of this metabolite is a classic example of Phase I xenobiotic metabolism. The hydroxylation of the N-pentyl chain is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[10] Studies on similar synthetic cannabinoids suggest that isoforms like CYP2C9 and CYP3A4 are likely involved.[10] This hydroxylation at the terminal (ω) position is a common metabolic pathway for synthetic cannabinoids with N-alkyl chains.[6][11] Following this initial hydroxylation, the metabolite can undergo further Phase II metabolism, such as glucuronidation, to form UR-144 N-(5-hydroxypentyl) β-D-glucuronide, which increases its water solubility and facilitates renal excretion.[12]
Caption: Metabolic pathway of UR-144 to its hydroxylated and glucuronidated metabolites.
Pharmacology and Mechanism of Action
While the parent UR-144 is noted for its high selectivity for the CB2 receptor over the CB1 receptor (with a Ki of 1.8 nM for CB2 and 150 nM for CB1), its metabolites can exhibit different pharmacological profiles.[1][2][5]
Cannabinoid Receptor Activity
Research has shown that the N-5-hydroxypentyl metabolite of UR-144 is not only active but is particularly potent at the CB2 receptor.[7][8] One study found it to be more potent than the parent compound at the CB2 receptor.[7][8] This finding is significant as it suggests that the metabolic process does not deactivate the drug but rather modulates its activity, potentially contributing to the overall pharmacological and toxicological effects observed after consumption of UR-144.[7][8]
The table below summarizes the functional activity (EC₅₀ values) of UR-144 and its N-5-hydroxypentyl metabolite at human CB1 and CB2 receptors. A lower EC₅₀ value indicates higher potency.
| Compound | CB1 EC₅₀ (ng/mL) | CB2 EC₅₀ (ng/mL) | Receptor Potency Preference |
| UR-144 (Parent) | 8.5 | 3.6 | CB2 |
| UR-144 N-5-hydroxypentyl | 273 | 0.62 | CB2 (Strongly) |
| Data sourced from a bioassay characterization study.[7][8] |
Expert Interpretation: The dramatic increase in potency at the CB2 receptor for the N-5-hydroxypentyl metabolite (EC₅₀ of 0.62 ng/mL) compared to the parent compound (EC₅₀ of 3.6 ng/mL) is a critical finding.[7][8] It demonstrates that metabolism significantly enhances the compound's activity at its target receptor. Conversely, the potency at the CB1 receptor, which is associated with the psychoactive effects of cannabinoids, is substantially decreased for the metabolite.[7][8] This suggests that the N-5-hydroxypentyl metabolite likely contributes more to the peripheral effects mediated by CB2 receptors than to the central psychoactive effects.
Analytical Methodologies
The detection and quantification of UR-144 N-5-hydroxypentyl in biological matrices is a cornerstone of forensic toxicology and clinical drug monitoring. Due to its low concentrations and the complexity of matrices like urine and blood, highly sensitive and specific methods are required.
Recommended Technique: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of synthetic cannabinoid metabolites.[3] This technique offers superior selectivity and sensitivity compared to immunoassay screening methods and can distinguish between structurally similar metabolites.
Causality of Method Choice:
-
Chromatography (LC): The liquid chromatography step is essential for separating the target analyte from endogenous matrix components and other drug metabolites. Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used to achieve this separation based on polarity.[13]
-
Mass Spectrometry (MS/MS): Tandem mass spectrometry provides two levels of mass filtering. The first stage (Q1) isolates the precursor ion (the protonated molecule, [M+H]⁺, of the analyte), and the second stage (Q3) detects specific fragment ions produced after collision-induced dissociation. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling low limits of detection (LOD).[3]
Sample Preparation and Analytical Workflow
A robust analytical method begins with effective sample preparation to extract the analyte and remove interferences.
Caption: General workflow for the analysis of UR-144 N-5-hydroxypentyl in urine.
Detailed Protocol: Urinary Analysis by LC-MS/MS
The following is a representative protocol synthesized from established methodologies for the quantification of UR-144 N-5-hydroxypentyl in human urine.
1. Sample Pre-treatment (Hydrolysis):
- To a 0.5 mL urine sample, add an internal standard (e.g., UR-144-d5 N-5-hydroxypentyl metabolite).
- Add 500 µL of acetate buffer (pH 5.0) containing β-glucuronidase enzyme.
- Vortex and incubate at 60°C for 1-2 hours. This step is crucial as it cleaves the glucuronide conjugate, converting the Phase II metabolite back to UR-144 N-5-hydroxypentyl, thereby measuring the total concentration.
2. Solid-Phase Extraction (SPE):
- Condition a mixed-mode SPE cartridge with methanol followed by deionized water.
- Load the hydrolyzed sample onto the SPE cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
- Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for injection.
3. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to ensure separation.
- Ionization: Electrospray Ionization, Positive Mode (ESI+).
- MRM Transitions: Monitor at least two transitions for the analyte for confident identification and quantification (one for quantification, one for qualification).
- Precursor Ion (Q1): m/z 328.2 (corresponding to [M+H]⁺)
- Product Ions (Q3): Specific fragment ions (e.g., m/z 144.1, m/z 214.1) would be determined by direct infusion of a standard.
4. Quantification:
- A calibration curve is constructed using fortified drug-free urine samples with known concentrations of the analyte.
- The concentration in unknown samples is determined by comparing the analyte-to-internal-standard peak area ratio against the calibration curve.[3][4]
Conclusion
UR-144 N-5-hydroxypentyl is a critical analyte for understanding the pharmacology and toxicology of its parent compound, UR-144. Its chemical structure, defined by the terminal hydroxylation of the N-pentyl chain, results in a molecule with significantly enhanced potency at the CB2 receptor. This underscores the necessity of metabolite-specific analysis in both research and applied toxicology. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary specificity and sensitivity for its reliable detection. Continued research into the activities of this and other synthetic cannabinoid metabolites is essential for keeping pace with the evolving landscape of designer drugs.
References
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite-d5.
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) β-D-Glucuronide.
-
Cayman Chemical. UR-144 N-(5-hydroxypentyl) metabolite.
-
Marshall University. A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
-
Marshall University. Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.
-
OPUS at UTS. Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.
-
Wikipedia. UR-144.
-
DEA Diversion Control Division. UR-144 (TCMP-018; KM-X1) and XLR11 (5-F-UR-144).
-
PubChem. UR-144 N-5-hydroxypentyl.
-
Taylor & Francis Online. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
-
ResearchGate. Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS.
-
Wikipedia. Synthetic drug.
-
Cayman Chemical. UR-144 (KM-X1, CAS Number: 1199943-44-6).
-
Annex Publishers. Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.
-
Global Substance Registration System. UR-144.
-
LCGC International. The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring.
-
United Nations Office on Drugs and Crime. Substance Details UR-144.
-
PubMed Central. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users.
-
ECDD Repository. UR-144 Critical Review Report.
-
PubMed. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice.
-
ResearchGate. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF.
-
ResearchGate. Binding affinity and potency and efficacy for stimulation of GTPγ[ 35... | Download Table.
-
ACS Publications. Identification of CB1 Ligands among Drugs, Phytochemicals and Natural-Like Compounds: Virtual Screening and In Vitro Verification. /acs.jmedchem.2c01334)
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. UR-144 - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. marshall.edu [marshall.edu]
- 8. marshall.edu [marshall.edu]
- 9. UR-144 N-5-hydroxypentyl | C21H29NO2 | CID 11515395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthetic drug - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
